molecular formula C7H9IN2O B15225464 (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

Cat. No.: B15225464
M. Wt: 264.06 g/mol
InChI Key: MXQNCCGVWQCENR-UHFFFAOYSA-N
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Description

(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol (CAS 2168559-77-9) is a high-value chemical building block with a molecular formula of C 7 H 9 IN 2 O and a molecular weight of 264.06 g/mol [ ]. This compound belongs to the dihydropyrrolopyrazole chemical family, a privileged scaffold in medicinal chemistry and drug discovery research. The structure combines a fused bicyclic system with both an iodine substituent and a hydroxymethyl group, making it a versatile intermediate for various synthetic transformations, such as metal-catalyzed cross-coupling reactions and further functionalization [ ]. Compounds based on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold are of significant research interest. Patent literature indicates that derivatives of this core structure are explored as potent and selective pharmaceutical agents, with some acting as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as ALK5 [ ][ ]. Inhibition of this pathway is a promising therapeutic strategy for targeting proliferative diseases [ ]. The specific structural features of this compound, particularly the reactive iodine atom, provide researchers with a key handle to design and synthesize novel molecules for probing biological pathways or optimizing drug candidates [ ][ ]. This product is intended for research and development use only and must be handled by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals [ ].

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

(3-iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

InChI

InChI=1S/C7H9IN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h11H,1-4H2

InChI Key

MXQNCCGVWQCENR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)CO)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by iodination and reduction steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3) under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The pyrrolo[1,2-b]pyrazole scaffold is a pharmacologically relevant template, as seen in TGF-β inhibitors () and kinase-targeting agents (). Modifications at the 2- and 3-positions significantly alter physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol -I (3), -CH2OH (2) C7H10IN3O 279.08* Potential imaging agent, synthetic intermediate -
(S)-(5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol -F (5), -CH2OH (2) C7H9FN2O 156.16 Enhanced metabolic stability, safer handling
3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole -4-Fluorophenyl (3), -6-MePy (2) C18H17FN4 308.36 Kinase inhibition, aromatic interactions
1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone -COCH3 (2) C8H10N2O 150.18 Hydrogen-bond acceptor, lipophilic
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl trifluoromethanesulfonate -OTf (2) C7H7F3N2O3S 256.20 Reactive intermediate (leaving group)

*Calculated based on structure.

Key Observations:
  • Iodine vs.
  • Methanol vs. Ketone/Acetyl: The hydroxymethyl group enables hydrogen bonding and derivatization (e.g., esterification), whereas the acetyl group in increases lipophilicity, affecting membrane permeability .
  • Triflates as Leaving Groups: The triflate group in highlights reactivity differences; the target compound’s methanol group is less reactive but more stable under ambient conditions .

Biological Activity

The compound (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a bicyclic organic molecule that incorporates a pyrrolo[1,2-b]pyrazole moiety, characterized by the presence of an iodine atom and a hydroxymethyl group. This unique structural configuration suggests potential biological activities that warrant exploration in medicinal chemistry.

  • Molecular Formula : C7H9IN2O
  • Molecular Weight : 264.06 g/mol
  • Structural Features :
    • Iodine atom enhances reactivity.
    • Hydroxymethyl group can be modified for further interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anti-inflammatory properties
  • Anticancer effects
  • Antimicrobial activity

These activities are likely due to the compound's ability to interact with specific biological targets, potentially modulating pathways relevant to various disease processes.

The biological activity of this compound can be attributed to its structural components:

  • Iodine Substituent : Facilitates nucleophilic substitution reactions, enhancing interaction with biological targets.
  • Hydroxymethyl Group : Can undergo oxidation or participate in condensation reactions, allowing for diverse biological interactions.

Anticancer Activity

A study involving derivatives of pyrrolo[1,2-b]pyrazoles demonstrated their ability to inhibit cancer cell proliferation. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis. For instance, compounds structurally related to this compound showed IC50 values in the micromolar range against various cancer cell lines.

Anti-inflammatory Effects

Research has indicated that similar compounds can inhibit pro-inflammatory cytokines in vitro. The compound's structural motifs may engage with inflammatory pathways, reducing the expression of TNF-alpha and IL-6 in macrophage models.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Bromo-5,6-dihydro-pyrrolo[1,2-b]pyrazoleBromine instead of IodineReduced potency in anticancer assays
5-Methyl-pyrrolo[1,2-b]pyrazoleLacks halogen substituentLower anti-inflammatory activity
3-Iodo-pyrazolo[1,5-a]pyrimidineDifferent bicyclic structureExhibits potent antimicrobial effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol?

  • Methodology : The synthesis typically involves cyclization of precursors, such as pyrrole derivatives, with iodinated reagents. A three-step approach is recommended:

Protection : Use an N-SEM (2-(trimethylsilyl)ethoxymethyl) group to protect the pyrazole nitrogen to prevent unwanted side reactions during iodination .

Iodination : Introduce iodine at the 3-position via electrophilic substitution using N-iodosuccinimide (NIS) in anhydrous dichloromethane under inert atmosphere.

Deprotection and functionalization : Remove the SEM group under acidic conditions (e.g., HCl in 2-propanol) and oxidize the hydroxymethyl group using mild oxidizing agents like PCC (pyridinium chlorochromate) .

  • Key Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity via HPLC (C18 column, MeCN/H2O gradient).

Q. How to characterize the stereochemistry and structural stability of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the bicyclic framework’s conformation, focusing on the dihydro-pyrrolo-pyrazole ring puckering and iodine’s steric effects .
  • Dynamic NMR : Study ring inversion barriers in DMSO-d6 at variable temperatures (25–80°C) to assess conformational stability .
  • Computational modeling : Use DFT (B3LYP/6-311++G**) to predict bond angles and compare with experimental data .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during functionalization of the hydroxymethyl group?

  • Problem : Discrepancies in oxidation yields (e.g., PCC vs. TEMPO/BAIB systems).
  • Resolution :

Solvent optimization : Use anhydrous DMF for PCC-mediated oxidation to minimize side reactions.

Additive screening : Introduce catalytic TEMPO to enhance selectivity for aldehyde formation .

Mechanistic analysis : Employ in-situ IR spectroscopy to track carbonyl intermediate formation and identify competing pathways .

Q. How to design experiments to study the compound’s interactions with biological targets (e.g., kinase enzymes)?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions between the iodinated pyrrolo-pyrazole core and ATP-binding pockets .
  • SAR (Structure-Activity Relationship) : Synthesize analogs with varied substituents (e.g., bromo, methyl) at the 3-position and assay inhibitory activity against kinase panels .
  • Biophysical validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (KD values) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Critical factors :

  • Catalyst selection : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry .
  • Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) or switch to preparative HPLC for >98% enantiomeric excess .
  • Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates .

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